molecular formula C20H17N3S3 B11242137 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Cat. No.: B11242137
M. Wt: 395.6 g/mol
InChI Key: QJWYQGXWUVWZEP-UHFFFAOYSA-N
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Description

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates thiophene, thiazole, and pyridazine moieties. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a thiophene derivative with a suitable thioamide under acidic conditions.

    Pyridazine Ring Construction: This involves the cyclization of a hydrazine derivative with a diketone or dicarbonyl compound.

    Final Coupling: The thiazole and pyridazine intermediates are then coupled under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE apart is its combined structural features, which provide a unique set of electronic and steric properties

Properties

Molecular Formula

C20H17N3S3

Molecular Weight

395.6 g/mol

IUPAC Name

4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C20H17N3S3/c1-13-5-7-15(8-6-13)12-25-18-10-9-16(22-23-18)19-14(2)21-20(26-19)17-4-3-11-24-17/h3-11H,12H2,1-2H3

InChI Key

QJWYQGXWUVWZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C

Origin of Product

United States

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